Cas no 68287-29-6 (3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol)

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol is a benzothiazole derivative characterized by a sulfonamide and amino alcohol functional group. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its unique structural features, which may facilitate interactions with biological targets or serve as an intermediate in the development of bioactive molecules. The presence of the 1,2-benzothiazole 1,1-dioxide moiety enhances its stability and reactivity, while the aminopropanol side chain offers versatility for further derivatization. Its well-defined chemical properties make it suitable for applications requiring precise molecular modifications, particularly in medicinal chemistry and material science.
3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol structure
68287-29-6 structure
商品名:3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol
CAS番号:68287-29-6
MF:C10H12N2O3S
メガワット:240.2789
MDL:MFCD00763405
CID:3029392
PubChem ID:135463758

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-[(1,1-二氧代-1,2-苯并噻唑-3-基)氨基]丙-1-醇
    • 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
    • 3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPAN-1-OL
    • 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol
    • 3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide
    • 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-propan-1-ol
    • BBL015305
    • STK742932
    • 3-((3-Hydroxypropyl)amino)benzo[d]i
    • VS-04897
    • CCG-25886
    • 3-[(3-hydroxypropyl)amino]-1H-1,2-benzisothiazole-1,1-dione
    • SR-01000400607-1
    • 68287-29-6
    • 3-[(3-HYDROXYPROPYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE
    • 3-((3-Hydroxypropyl)amino)benzo[d]isothiazole1,1-dioxide
    • 1-propanol, 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-
    • 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1-propanol
    • CHEMBL4586064
    • H30077
    • MFCD00763405
    • AKOS000112008
    • ALBB-012694
    • CS-0313445
    • SR-01000400607
    • A1298/0058990
    • 3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol
    • MDL: MFCD00763405
    • インチ: 1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
    • InChIKey: OXCQCCRYWDLSLV-UHFFFAOYSA-N
    • ほほえんだ: S1(C2=C([H])C([H])=C([H])C([H])=C2/C(=N/C([H])([H])C([H])([H])C([H])([H])O[H])/N1[H])(=O)=O

計算された属性

  • せいみつぶんしりょう: 240.05686342Da
  • どういたいしつりょう: 240.05686342Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 372
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 87.1

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol セキュリティ情報

  • 危険レベル:IRRITANT

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D487760-5mg
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
68287-29-6
5mg
$ 50.00 2022-06-05
abcr
AB379162-5g
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol; .
68287-29-6
5g
€877.00 2024-07-24
Chemenu
CM523980-1g
3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide
68287-29-6 97%
1g
$*** 2023-05-29
abcr
AB379162-500 mg
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
68287-29-6
500MG
€254.60 2022-03-24
abcr
AB379162-1g
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol; .
68287-29-6
1g
€317.00 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1384115-5g
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1-propanol
68287-29-6 97%
5g
¥10080.00 2024-05-03
A2B Chem LLC
AJ02892-25g
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propan-1-ol
68287-29-6 >95%
25g
$2384.00 2024-04-19
A2B Chem LLC
AJ02892-1g
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propan-1-ol
68287-29-6 >95%
1g
$509.00 2024-04-19
Chemenu
CM523980-5g
3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide
68287-29-6 97%
5g
$*** 2023-05-29
TRC
D487760-10mg
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
68287-29-6
10mg
$ 65.00 2022-06-05

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol 関連文献

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-olに関する追加情報

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol (CAS No. 68287-29-6)

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol, also known by its CAS number 68287-29-6, is a compound of significant interest in the fields of organic chemistry and material science. This compound belongs to the class of benzothiazoles, which are widely studied due to their unique electronic properties and potential applications in various industries. The structure of this compound features a benzothiazole ring system with a dioxido group and an amino alcohol moiety, making it a versatile building block for further chemical modifications.

The synthesis of 3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol typically involves multi-step reactions, often starting from readily available benzothiazole derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of transition metal catalysts to facilitate key transformations, such as coupling reactions and oxidations, which are critical in assembling the complex structure of this compound.

In terms of applications, 3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol has shown promise in several areas. Its ability to act as a ligand in coordination chemistry has been exploited in the development of novel catalysts for organic transformations. For instance, studies have demonstrated its effectiveness in asymmetric catalysis, where it serves as a chiral auxiliary to induce enantioselectivity in reactions. This property is particularly valuable in the pharmaceutical industry for the synthesis of chiral drug molecules.

Moreover, the compound's electronic properties make it a candidate for use in optoelectronic materials. Recent research has focused on incorporating it into organic light-emitting diodes (OLEDs) and photovoltaic devices. The benzothiazole moiety contributes to strong absorption bands in the visible region, which is advantageous for light-harvesting applications. Preliminary results indicate that materials incorporating this compound exhibit improved efficiency and stability under operational conditions.

The biological activity of 3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol has also been a topic of interest. Preclinical studies suggest that it possesses antioxidant and anti-inflammatory properties, which could be harnessed for therapeutic purposes. Additionally, its ability to modulate cellular signaling pathways makes it a potential lead compound for drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.

In conclusion, 3-(1,1-Dioxido-1,2-benzothiazol-3-yllaminopropan-) 68287 29 6 stands out as a multifaceted compound with diverse applications across chemistry and materials science. Ongoing research continues to uncover new potential uses and improve its synthesis methods. As advancements in chemical technology unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:68287-29-6)3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol
A1185354
清らかである:99%/99%
はかる:1g/5g
価格 ($):229.0/684.0